2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a pyrido[3,4-d]pyrimidin-4-one derivative featuring a benzyl group at position 7, a 4-fluorophenyl substituent at position 2, and an acetamide moiety linked to a 2,3-dimethylphenyl group. Its molecular framework combines a bicyclic pyrido-pyrimidinone core with aromatic and alkyl substituents, which are critical for modulating biological activity, solubility, and binding affinity. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the 2,3-dimethylphenyl group may influence steric interactions with target proteins .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O2/c1-20-7-6-10-26(21(20)2)32-28(36)19-35-29(23-11-13-24(31)14-12-23)33-27-18-34(16-15-25(27)30(35)37)17-22-8-4-3-5-9-22/h3-14H,15-19H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECOQJNWTLDHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include boronic acids, trifluoroborates, and palladium catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine and pyrido-pyrimidinone derivatives, which are frequently explored for kinase inhibition, anticancer, or anti-inflammatory applications. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues
Key Observations :
- Pyrazolo cores () introduce nitrogen-rich heterocycles, favoring hydrogen-bond interactions .
- Substituent Effects : Fluorine at R1 (4-fluorophenyl) improves metabolic stability compared to methyl () but may reduce solubility . The 2,3-dimethylphenyl group in the target compound offers steric hindrance distinct from 2,5-dimethyl or methoxybenzyl substituents ().
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound exhibits:
- Tanimoto Index : 0.85 vs. 4-methylphenyl analogue () (high similarity).
- Dice Index: 0.72 vs. thieno-pyrimidinone () (moderate similarity). These metrics suggest closer functional overlap with pyrido-pyrimidinones than thieno derivatives .
Pharmacological and Physicochemical Properties
Notes:
Biological Activity
The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure features a pyrido[3,4-d]pyrimidine core with various substituents that influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C26H29FN4O2
- Molecular Weight : 448.5 g/mol
- CAS Number : 1189422-90-9
The compound's structure includes a benzyl group, a 4-fluorophenyl group, and an N-(2,3-dimethylphenyl) acetamide moiety. This arrangement contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit a range of biological activities:
- Anticancer Activity : The compound has been explored for its potential as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its activity is comparable to established antibiotics in certain assays .
Anticancer Studies
A study conducted on multicellular spheroids demonstrated the compound's ability to inhibit the growth of cancer cells significantly. The dose-response relationship indicated that higher concentrations resulted in increased cytotoxicity against several cancer cell lines .
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of DNA synthesis |
Antimicrobial Studies
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against resistant strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Classification |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
| Pseudomonas aeruginosa | 32 | Gram-negative |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in various contexts:
- Case Study on Breast Cancer : In vitro studies on MCF-7 cells revealed that treatment with the compound led to a marked decrease in cell viability and increased markers of apoptosis .
- Case Study on Bacterial Infections : A clinical isolate of Staphylococcus aureus was treated with the compound, resulting in significant growth inhibition compared to standard antibiotic treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
